molecular formula C16H14N4 B13436236 (R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile

(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile

Cat. No.: B13436236
M. Wt: 262.31 g/mol
InChI Key: WWZLYSBJNRDGFZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is a chiral small molecule featuring the privileged 1H-benzo[d]imidazole scaffold, a structure of high significance in modern medicinal chemistry and drug discovery . This compound is engineered with key functional groups that enhance its potential as a building block for biologically active agents. The carbonitrile group at the 6-position and the chiral 1-aminoethyl substituent at the 2-position are versatile handles for further synthetic modification, allowing researchers to develop novel derivatives for structure-activity relationship (SAR) studies . The 1H-benzo[d]imidazole core is a well-established pharmacophore known for its ability to interact with various enzymatic targets and biomolecules, particularly through binding to the minor groove of DNA in an AT sequence-specific manner . Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent anticancer effects by targeting human topoisomerase I (Hu Topo I) and inducing G2/M cell cycle arrest, as well as significant antimicrobial properties . The specific stereochemistry of the (R)-configured aminoethyl group may confer distinct binding affinity and selectivity towards chiral biological targets, making this compound a valuable probe for investigating novel therapeutic pathways. This product is intended for research applications such as hit-to-lead optimization, biochemical assay development, and as a key intermediate in the synthesis of more complex molecules. It is supplied with guaranteed high purity and consistency. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-3-phenylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C16H14N4/c1-11(18)16-19-14-8-7-12(10-17)9-15(14)20(16)13-5-3-2-4-6-13/h2-9,11H,18H2,1H3/t11-/m1/s1

InChI Key

WWZLYSBJNRDGFZ-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N

Canonical SMILES

CC(C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N

Origin of Product

United States

Preparation Methods

Method Overview:

This classical approach involves the cyclization of o-phenylenediamine with aldehydes or nitrile derivatives to form the benzimidazole core, followed by functionalization at the 2-position with aminoethyl groups.

Step-by-Step Procedure:

  • Starting Material: o-Phenylenediamine (1,2-diaminobenzene)
  • Key Reagents: Phenyl aldehyde or phenyl nitrile derivatives, aminoalkylating agents (e.g., aminoethyl halides or aminoalkylamines)
  • Reaction Conditions: Acidic or basic conditions, reflux in ethanol or acetic acid

Reaction Pathway:

  • Formation of Benzimidazole Core:

    • Condensation of o-phenylenediamine with phenyl aldehyde under acidic conditions yields 2-phenylbenzimidazole.
    • Alternatively, nitrile derivatives can be cyclized with o-phenylenediamine to produce benzimidazole derivatives with nitrile groups at specific positions.
  • Introduction of the Aminoethyl Group:

    • Nucleophilic substitution or reductive amination using aminoethyl halides or aminoethylamines introduces the aminoethyl substituent at the 2-position.
    • For example, treatment with 2-chloroethylamine hydrochloride under basic conditions facilitates the attachment.

Data Table:

Step Reagents Conditions Yield Notes
1 o-Phenylenediamine + phenyl aldehyde Reflux in ethanol 70-80% Forms 2-phenylbenzimidazole
2 2-Chloroethylamine hydrochloride Basic conditions, reflux 65-75% Introduces aminoethyl group

Cyclization of Malononitrile Derivatives with Aromatic Diamines

Method Overview:

This approach utilizes malononitrile derivatives as precursors, which upon cyclization with aromatic diamines, yield the benzimidazole nucleus with nitrile functionalities at the 6-position, suitable for further modification.

Step-by-Step Procedure:

Reaction Pathway:

Data Table:

Step Reagents Conditions Yield Notes
1 Malononitrile derivative + o-phenylenediamine Reflux in ethanol 60-70% Forms nitrile-functionalized benzimidazole
2 Aminoethylamine Reflux in ethanol 55-65% Functionalizes at C-2

Use of Imidazolidine Intermediates and Ring Contraction Strategies

Method Overview:

Recent advances involve synthesizing benzimidazole derivatives via imidazolidine intermediates, which undergo ring contraction or oxidative cyclization to form the desired benzimidazole with aminoethyl functionalities.

Step-by-Step Procedure:

Reaction Pathway:

Data Table:

Step Reagents Conditions Yield Notes
1 Aminoaryl imino + aldehyde Room temp, dichloromethane 65-75% Forms imidazolidines
2 DDQ Mild oxidation 50-60% Ring contraction to benzimidazole
3 Aminoethylamine Reflux in ethanol 55-65% Final aminoethyl substitution

Asymmetric Synthesis via Chiral Precursors

Method Overview:

For enantiomerically pure (R)-configurations, asymmetric synthesis strategies involve chiral starting materials such as enantiomerically pure epoxides or amino acids, followed by cyclization and functionalization steps.

Step-by-Step Procedure:

Reaction Pathway:

Data Table:

Step Reagents Conditions Yield Notes
1 Enantiomerically pure epoxide + aminoethyl nucleophile Microwave, chiral catalyst 60-70% Stereoselective formation
2 Cyclization agents Mild heating 55-65% Maintains stereochemistry

Summary of Key Research Findings:

Method Advantages Limitations References
Condensation with aldehydes Simple, scalable Limited stereocontrol ,
Malononitrile route Versatile, diverse derivatives Multi-step, moderate yields ,
Imidazolidine intermediates Efficient ring contraction, good yields Requires oxidation steps ,
Asymmetric synthesis Stereochemically pure products Complex, costly

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include imines, oximes, primary amines, and various substituted derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.

Medicine

In medicine, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity at the C2 Position

The C2 position of benzimidazoles significantly influences physicochemical and biological properties. Key comparisons include:

Schiff Base Derivatives
  • (E)-2-((4-(Dimethylamino)benzylidene)amino)-1-phenyl-1H-benzo[d]imidazole-6-carbonitrile (Compound 39) Substituent: Aromatic Schiff base with dimethylamino groups. Melting Point: 247–251°C . Synthesis: 24-hour reflux in ethanol. Activity: Exhibits biological activity typical of Schiff bases, which often show antimicrobial or antitumor effects .
  • (E)-2-((4-(Diethylamino)-2-hydroxybenzylidene)amino)-1-phenyl-1H-benzo[d]imidazole-6-carbonitrile (Compound 41) Substituent: Hydroxyl-containing Schiff base with diethylamino groups. Melting Point: 111–114°C . Synthesis: 48-hour reflux in ethanol.
Aryl-Substituted Derivatives
  • 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile (8a) Substituent: 3,4-Diethoxyphenyl group.

Key Comparative Data

Compound Name Substituent at C2 Melting Point (°C) Synthesis Method Key Properties/Applications
Target Compound (R)-1-Aminoethyl Not Reported Microwave-assisted Potential kinase inhibition
Compound 39 4-(Dimethylamino)benzylideneamino 247–251 24-hour reflux Antimicrobial/antitumor activity
Compound 41 4-(Diethylamino)-2-hydroxybenzylideneamino 111–114 48-hour reflux Improved solubility
8a 3,4-Diethoxyphenyl Not Specified Catalytic synthesis Anticancer evaluation
BIZ-2Me-TRZ Triazine-methylphenyl N/A Hybrid synthesis OLED host material

Structural and Functional Insights

  • Aminoethyl vs. Schiff Base: The primary amine in the target compound avoids hydrolysis risks associated with Schiff bases, improving metabolic stability .
  • Stereochemistry : The (R)-configuration may enhance target selectivity, analogous to Y-27632’s chiral pharmacophore .
  • Carbonitrile Group : Present in all compared compounds, this electron-withdrawing group stabilizes the aromatic system and may modulate kinase binding .

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted synthesis (as in ) reduces reaction times compared to traditional reflux methods .
  • Biological Potential: The aminoethyl group’s hydrogen-bonding capacity positions the target compound as a candidate for kinase or GPCR targeting, contrasting with Schiff bases’ broader but less specific activity .
  • Material Science Applications : Hybrid benzimidazole-triazine structures demonstrate the scaffold’s versatility beyond pharmacology .

Biological Activity

(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile, with the CAS number 1398507-87-3, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on its role as a pharmaceutical agent.

  • Molecular Formula : C16H14N4
  • Molecular Weight : 262.32 g/mol
  • Purity : 95%
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the benzimidazole core.
  • Introduction of the aminoethyl group.
  • Addition of the phenyl and carbonitrile functionalities.

Antidiabetic Potential

Recent studies have highlighted the potential of benzimidazole derivatives, including our compound, as α-glucosidase inhibitors. In vitro evaluations demonstrated that derivatives exhibited significant inhibition of α-glucosidase, with some compounds showing IC₅₀ values as low as 0.71 µM, indicating strong potential for managing postprandial blood glucose levels in diabetic patients .

The mechanism through which this compound exerts its biological effects involves:

  • Non-competitive inhibition : Kinetic studies suggest that it binds to an allosteric site on the enzyme, which alters its activity without competing with the substrate .

Cytotoxicity Studies

In cell viability assays, the compound demonstrated non-cytotoxic effects on normal liver cells (LO2), indicating a favorable safety profile for further development .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated various benzimidazole derivatives for α-glucosidase inhibition; found significant activity with IC₅₀ values ranging from 0.71 µM to 2.09 µM .
Study 2 Investigated structure-activity relationships (SAR) in a series of benzimidazoles; identified key functional groups contributing to enhanced biological activity .
Study 3 Conducted in vivo pharmacodynamic studies showing that certain derivatives significantly improved oral sucrose tolerance in diabetic models .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile, and how are stereochemical purity and yield ensured?

  • Methodological Answer : The compound can be synthesized via microwave-assisted cyclization of intermediates under acidic conditions. For example, a suspension of (R)-N-(2-amino-5-cyanophenyl)-2-hydroxy-2-((R)-3-oxo-4-(p-tolyl)morpholin-2-yl)acetamide in acetic acid is heated at 120°C for 20 minutes under microwave irradiation, followed by purification via reversed-phase chromatography . Stereochemical integrity is confirmed using chiral HPLC or X-ray crystallography . Yields are optimized by controlling reaction time, temperature, and stoichiometry of reagents.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 8.35–8.29 ppm for benzimidazole rings) and compare with calculated chemical shifts from DFT studies .
  • FT-IR : Identify functional groups such as C≡N (2235 cm⁻¹), C=N (1615 cm⁻¹), and NH₂ stretches .
  • X-ray crystallography : Resolve dihedral angles (e.g., 61.73° between benzimidazole and phenyl rings) to confirm spatial arrangement .

Q. How can purity and stability of the compound be validated under laboratory storage conditions?

  • Methodological Answer :

  • HPLC : Monitor degradation products using a C18 column and gradient elution (e.g., 0.1% formic acid in MeCN/water) .
  • TLC : Track stability via chloroform:methanol (6:1 v/v) solvent systems .
  • Stability studies : Store in dry, inert environments (e.g., sealed containers with desiccants) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s electronic properties and nonlinear optical (NLO) behavior?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-311++G(d,p) basis sets to compute frontier molecular orbitals (FMOs), natural bond orbitals (NBOs), and polarizability (⟨α⟩). High βtot values (hyperpolarizability) indicate strong NLO potential .
  • Global reactivity parameters : Calculate electrophilicity index (ω) and chemical potential (μ) to assess charge transfer efficiency .

Q. How does the compound interact with biological targets like EGFR, and what in silico approaches validate its binding affinity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to EGFR’s kinase domain (PDB: 1M17). Key interactions include hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
  • ADMET analysis : Predict pharmacokinetics (e.g., BBB permeability, CYP inhibition) via SwissADME. Low toxicity (LD50 > 500 mg/kg) and high bioavailability scores prioritize lead optimization .

Q. What experimental evidence supports the compound’s antimicrobial activity, and how are structure-activity relationships (SARs) derived?

  • Methodological Answer :

  • MIC assays : Test against S. aureus and S. typhi to determine inhibitory concentrations (e.g., MIC = 8–16 µg/mL). Substituents like halogen atoms (Cl, Br) enhance activity by increasing lipophilicity .
  • SAR analysis : Compare derivatives with varied substituents (e.g., -CF₃ vs. -CN) to correlate electronic effects with bioactivity .

Q. How do catalytic systems (e.g., nano-SiO₂) influence the synthesis of benzimidazole derivatives, and what mechanistic insights are gained?

  • Methodological Answer :

  • Catalyst screening : Evaluate SiO₂’s Lewis acidity via FT-IR (Si-O-Si vibrations at 1100 cm⁻¹) and BET surface area (200–400 m²/g). Higher surface area improves reaction rates by facilitating proton transfer .
  • Mechanistic studies : Use NMR to track intermediates (e.g., Schiff base formation) and propose a condensation-cyclization pathway .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar benzimidazole derivatives: How are these resolved?

  • Methodological Answer : Variations arise from polymorphism or solvent-dependent crystallization. Validate via DSC (differential scanning calorimetry) and PXRD to identify crystalline forms . For example, recrystallization from ethanol vs. DCM may yield different polymorphs with distinct mp ranges (e.g., 247–251°C vs. 231–234°C) .

Q. Conflicting DFT predictions vs. experimental NLO results: What validation steps are critical?

  • Methodological Answer : Cross-validate computational models with hyper-Rayleigh scattering (HRS) experiments. Discrepancies in βtot values may arise from solvent effects or intermolecular interactions not modeled in DFT .

Tables for Key Data

Property Value/Description Reference
Synthetic Yield 65–78% (microwave-assisted route)
Antimicrobial MIC 8–16 µg/mL (S. aureus)
DFT Hyperpolarizability βtot = 1.2 × 10⁻²⁸ esu (NLO-active)
X-ray Dihedral Angle 61.73° (benzimidazole-phenyl ring)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.